molecular formula C15H20ClNO4 B2753353 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 22310-85-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Katalognummer: B2753353
CAS-Nummer: 22310-85-6
Molekulargewicht: 313.78
InChI-Schlüssel: ZTJKTSSBHOYAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride (CAS 22310-85-6) is a synthetic organic compound with the molecular formula C₁₅H₂₀ClNO₄ and a molecular weight of 313.78 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin moiety linked via a propan-1-one chain to a morpholin-4-yl group, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry for its structural hybridity, combining lipophilic (benzodioxin) and hydrophilic (morpholine) components.

Eigenschaften

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4.ClH/c17-13(3-4-16-5-7-18-8-6-16)12-1-2-14-15(11-12)20-10-9-19-14;/h1-2,11H,3-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJKTSSBHOYAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl with morpholin-4-ylpropan-1-one under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides.

Major Products Formed: The reactions can yield a range of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to alcohols.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Antioxidant Activity
Research indicates that derivatives of benzodioxin compounds exhibit strong antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress-related pathways, making them potential candidates for treating conditions associated with oxidative damage, such as neurodegenerative diseases and inflammation .

2. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of benzodioxin derivatives. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases, including arthritis and cardiovascular disorders .

3. Anticancer Potential
The morpholine group in the compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells, indicating a promising avenue for further research into its anticancer efficacy .

Case Studies

Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various benzodioxin derivatives through in vitro assays measuring their ability to scavenge free radicals. Results indicated that compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammatory pathways, researchers administered a related benzodioxin derivative in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, suggesting that this class of compounds could be developed into effective anti-inflammatory therapeutics .

Wirkmechanismus

The mechanism by which 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
Target Compound: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride C₁₅H₂₀ClNO₄ 313.78 Morpholin-4-yl Hydrophilic (morpholine oxygen), likely moderate solubility in polar solvents
Pyrroxane Hydrochloride (CAS 33025-33-1) C₂₁H₂₄ClNO₃ 373.88 3-Phenylpyrrolidin-1-yl Stable at pH 2–8; soluble in acidic aqueous media due to hydrochloride salt
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenylpyrrolidin-1-yl)butan-1-one hydrochloride C₂₁H₂₄ClNO₃ 373.88 3-Phenylpyrrolidin-1-yl (butanone chain) Increased lipophilicity (longer chain); unconfirmed solubility
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one (CAS 56606-71-4) C₂₂H₂₅NO₃ 351.40 3-Methyl-4-phenylpyrrolidin-1-yl Neutral form; higher lipophilicity (methyl and phenyl groups)

Key Differences and Implications

Substituent Effects

  • Morpholin-4-yl vs. Pyrrolidinyl Derivatives: The target compound’s morpholine group contains an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to pyrrolidine derivatives. This likely improves aqueous solubility, critical for bioavailability .
  • Chain Length: The butanone derivative (C₄ chain) in introduces conformational flexibility, which may alter binding affinity to biological targets compared to the shorter propanone (C₃) chain in the target compound .

Solubility and Stability

  • Pyrroxane Hydrochloride demonstrates stability across a broad pH range (2–8), attributed to the hydrochloride salt and robust pyrrolidine-phenyl substituent . The target compound’s morpholine group may confer similar pH stability but with distinct solubility profiles in polar solvents.
  • The neutral pyrrolidine derivative (CAS 56606-71-4) lacks a salt form, reducing solubility in aqueous media compared to hydrochloride salts .

Pharmacological Considerations

  • Pyrroxane Hydrochloride : Studied for its stability and solubility, indicating utility in formulations requiring acidic compatibility .
  • Morpholine vs. Pyrrolidine : Morpholine’s lower basicity (pKa ~5.6) compared to pyrrolidine (pKa ~11.3) may reduce protonation in physiological conditions, affecting receptor interactions .

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride (CAS No. 22310-85-6) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a benzodioxin moiety linked to a morpholine group, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is C15H20ClNO4C_{15}H_{20}ClNO_4, with a molecular weight of 313.78 g/mol. The compound features a benzodioxin ring which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzodioxin structure exhibit various biological activities, including:

  • Cholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission and cognitive function. Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Properties : Some studies suggest that benzodioxin derivatives may possess antioxidant properties, potentially protecting cells from oxidative stress .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride exhibits significant inhibitory activity against AChE. The following table summarizes the enzyme inhibition data:

EnzymeInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive Inhibition12.5
ButyrylcholinesteraseNon-competitive15.0
α-glucosidaseWeak Inhibition>50

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a murine model of Alzheimer's disease. The results indicated that treatment with 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride led to improved cognitive function and reduced levels of AChE activity in the brain.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, suggesting its potential use as an antioxidant agent .

The mechanism by which this compound exhibits its biological effects is primarily through the inhibition of cholinesterase enzymes. Molecular docking studies have indicated that the compound binds to the active site of AChE, thereby preventing substrate hydrolysis and enhancing cholinergic transmission .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin derivative with a morpholine-containing propane backbone. Key steps include:

  • Alkylation : Reaction of 6-acetyl-2,3-dihydro-1,4-benzodioxin with a morpholinylpropyl halide in the presence of a base (e.g., K₂CO₃).
  • Hydrochloride Formation : Acidic workup (e.g., HCl gas) to yield the hydrochloride salt.
    Intermediates are characterized via ¹H-NMR (e.g., morpholine proton signals at δ 2.2–3.5 ppm and benzodioxin aromatic protons at δ 6.5–7.2 ppm) and LC-MS to confirm molecular ions (e.g., [M+H⁺] at m/z ~320 for the free base) .

Q. How is the compound’s purity assessed, and what impurities are commonly observed?

Methodological Answer: Purity is evaluated using HPLC with a C18 column (method: 0.1% TFA in H₂O/MeCN gradient, UV detection at 254 nm). Common impurities include:

Impurity TypeSourceRetention Time (min)
Unreacted benzodioxinIncomplete alkylation8.2
Morpholine side-productsOver-alkylation10.5
Hydrolysis byproductsAcidic degradation12.8
Reference standards (e.g., MM0421.04/MM0421.14 in ) are used for spiking experiments .

Q. What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

  • FT-IR : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and morpholine C-N stretches (~1120 cm⁻¹).
  • ¹H/¹³C-NMR : Aromatic protons (δ 6.5–7.2 ppm), benzodioxin methylene (δ 4.2–4.5 ppm), and morpholine protons (δ 2.2–3.5 ppm).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., kinases) via morpholine’s hydrogen-bonding capacity.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions.
  • ADMET Prediction : SwissADME predicts logP (~2.5) and BBB permeability, guiding in vivo studies .

Q. What strategies resolve contradictions in crystallographic data from different software?

Methodological Answer:

  • Cross-Validation : Compare SHELXL (high-resolution refinement) with Phenix (macromolecular compatibility).
  • ORTEP-3 Visualization : Analyze thermal ellipsoids to distinguish disorder (e.g., morpholine ring flexibility) from data noise .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, validating with R₁/Rw₁ convergence (<5% discrepancy) .

Q. How are stability and degradation pathways investigated under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C/75% RH), UV light (ICH Q1B), and acidic/basic buffers (pH 1–13).
  • LC-HRMS : Identify degradation products (e.g., hydrolysis at the ketone group yields carboxylic acid derivatives).
  • Kinetic Modeling : Arrhenius plots (ln k vs. 1/T) predict shelf-life at 25°C .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water partition).

  • Theoretical vs. Experimental :

    MethodlogP ValueDeviation
    SwissADME2.5+0.3
    Shake-Flask2.2
    XLogP32.7+0.5

Deviations arise from protonation state (hydrochloride salt) in aqueous phases. Adjust models using COSMO-RS solvation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.